2-Ethyl-2-formylbutanenitrile

Description

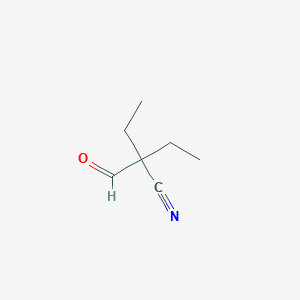

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-2-formylbutanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-3-7(4-2,5-8)6-9/h6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSAHWQPMOLYSOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 Ethyl 2 Formylbutanenitrile

Transformations Involving the Quaternary Carbon Center

Rearrangements and Cyclization Reactions

The presence of both a formyl (aldehyde) and a nitrile group on a quaternary carbon in 2-Ethyl-2-formylbutanenitrile provides the structural basis for potential intramolecular reactions, including rearrangements and cyclizations. However, no specific examples of such reactions for this compound have been reported in the scientific literature.

One of the most well-known cyclization reactions involving nitriles is the Thorpe-Ziegler reaction , which is an intramolecular condensation of a dinitrile to form a cyclic α-cyanoketone after hydrolysis. numberanalytics.comlscollege.ac.inwikipedia.org For 2-Ethyl-2-formylbutanenitrile to undergo a similar cyclization, the formyl group would first need to be converted into a second nitrile group.

Theoretically, the aldehyde and nitrile groups could participate in other intramolecular cyclization reactions. For instance, under certain conditions, the nitrogen of the nitrile could act as a nucleophile, attacking the electrophilic carbon of the formyl group, or vice-versa, potentially leading to the formation of five or six-membered heterocyclic rings. Such reactions are often mediated by acid or base catalysts. rsc.org A patent describing the reaction of 2-formylbutanenitrile (B3052634) with diethyl aminomalonate hydrochloride suggests the formyl group's susceptibility to nucleophilic attack by amines, which could be a step in a cyclization process. googleapis.com

Rearrangements, such as the Wolff rearrangement, typically involve specific functional groups like α-diazoketones and are therefore not directly applicable to 2-Ethyl-2-formylbutanenitrile in its ground state. wikipedia.orgrsc.org

Domino and Cascade Reactions Utilizing Multiple Functional Groups

Domino and cascade reactions are powerful synthetic strategies where a single event triggers a series of consecutive reactions without the need for isolating intermediates or changing reaction conditions. epfl.ch These reactions are highly efficient in building molecular complexity. acs.orgrsc.org The bifunctional nature of 2-Ethyl-2-formylbutanenitrile makes it a theoretical candidate for initiating or participating in such reaction cascades.

A hypothetical domino reaction could be initiated by the nucleophilic addition to the aldehyde, which could then trigger a subsequent intramolecular reaction involving the nitrile group. For example, a reaction with an amine could form an enamine or imine intermediate, which could then participate in a cyclization or further intermolecular reaction. rsc.orgnih.gov The nitrile group itself can also act as a radical acceptor in cascade reactions, leading to the formation of cyclic structures. researchgate.net

Despite the potential for 2-Ethyl-2-formylbutanenitrile to engage in these complex transformations, a review of the current literature reveals no published examples of domino or cascade reactions specifically utilizing this compound.

Reaction Kinetics and Thermodynamic Considerations

The study of reaction kinetics and thermodynamics provides crucial insights into the feasibility, rate, and product distribution of chemical reactions. These aspects are governed by principles such as kinetic versus thermodynamic control. libretexts.orgmasterorganicchemistry.comprinceton.edu

Kinetic Control: At lower temperatures, the reaction product that is formed fastest (i.e., via the lowest activation energy barrier) will predominate. This is the kinetic product.

Thermodynamic Control: At higher temperatures, where the initial products can revert to the starting materials, the most stable product will be favored at equilibrium. This is the thermodynamic product.

For any potential reaction of 2-Ethyl-2-formylbutanenitrile, such as a cyclization, the ratio of products could, in principle, be influenced by the reaction temperature and other conditions. For instance, one possible cyclic isomer might form faster but be less stable than another.

However, without experimental or computational data, any discussion of the kinetics and thermodynamics of reactions involving 2-Ethyl-2-formylbutanenitrile is purely speculative. There are no published studies detailing the rate constants, activation energies, or thermodynamic stability of potential products derived from this compound.

Applications of 2 Ethyl 2 Formylbutanenitrile in Advanced Organic Synthesis

Building Block in Heterocyclic Compound Synthesis

Formyl-nitrile compounds are valuable precursors for synthesizing fused heterocyclic systems, which are common scaffolds in medicinal chemistry. The synthesis of pyrazolo-fused heterocycles, in particular, highlights the utility of this class of reagents. Although literature specifically detailing the use of 2-Ethyl-2-formylbutanenitrile is limited, the synthetic pathways for creating these scaffolds are well-established using the closely related compound, 2-formylbutanenitrile (B3052634). google.comgoogleapis.comgoogle.com This latter compound serves as a key starting material for producing a versatile pyrazole (B372694) intermediate, which is then elaborated into more complex structures. google.com

The pyrazolo[1,5-a] google.comuni.lunih.govtriazine core is a nitrogen-rich heterocyclic system that has garnered attention for its therapeutic potential. kit.edu The construction of this framework often begins with the synthesis of a substituted aminopyrazole. In a documented pathway, 2-formylbutanenitrile is used to synthesize 4-ethyl-1H-pyrazol-5-amine. google.com This key intermediate contains the necessary functionalities to undergo further cyclization reactions to form the desired triazine ring.

The general synthesis involves the condensation of the aminopyrazole with a reagent that provides the remaining carbon and nitrogen atoms needed to close the triazine ring. This modular approach allows for the introduction of various substituents on the final molecule, enabling the fine-tuning of its chemical and biological properties. The resulting pyrazolo[1,5-a] google.comuni.lunih.govtriazine derivatives are investigated for their role as kinase inhibitors. google.com

Similar to the triazine derivatives, pyrazolo[1,5-a]pyrimidines are another class of bicyclic heterocycles with significant biological applications. nih.govnih.gov The synthesis of these compounds can also be achieved starting from an appropriately substituted 5-aminopyrazole. The key intermediate, 4-ethyl-1H-pyrazol-5-amine, derived from 2-formylbutanenitrile, serves as the foundational building block. google.com

The pyrimidine (B1678525) ring is typically formed by reacting the aminopyrazole with a 1,3-dicarbonyl compound or its equivalent, such as diethyl malonate. nih.gov This condensation reaction constructs the second ring, yielding the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. This synthetic strategy is a cornerstone for creating libraries of these compounds for drug discovery programs. google.comnih.govnih.gov

| Starting Material | Reagent | Key Intermediate Product | Reference |

|---|---|---|---|

| 2-Formylbutanenitrile | Hydrazine (B178648) Hydrate (B1144303) | 4-Ethyl-1H-pyrazol-5-amine | google.com |

The synthesis of pyrazolo[1,5-a] google.comuni.lunih.govtriazines and pyrazolo[1,5-a]pyrimidines are prime examples of how formyl-nitriles contribute to the construction of polycyclic scaffolds. These fused ring systems are rigid, planar structures that can effectively present chemical functionalities in a well-defined three-dimensional space, making them ideal for interacting with biological targets like enzyme active sites. The ability to build these complex cores from relatively simple, reactive starting materials like 2-formylbutanenitrile demonstrates their importance in synthetic chemistry. google.com

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Precursor for Biologically Active Molecules

The ultimate goal of synthesizing novel heterocyclic scaffolds is often the discovery of new therapeutic agents. The frameworks derived from formyl-nitrile precursors have proven to be particularly fruitful in this regard.

The pyrazolo[1,5-a] google.comuni.lunih.govtriazine and pyrazolo[1,5-a]pyrimidine frameworks are specifically designed as inhibitors of cyclin-dependent kinases (CDKs). google.com CDKs are a family of enzymes crucial for regulating the cell cycle, and their dysregulation is a hallmark of many cancers. The compounds derived from the pyrazole intermediate are intended to act as selective inhibitors for specific CDKs, including CDK7, CDK9, CDK12, and CDK13, which are involved in both cell cycle control and transcription. google.com By designing molecules that fit into the ATP-binding pocket of these kinases, it is possible to halt uncontrolled cell proliferation.

| Molecular Framework | Biological Target | Therapeutic Area | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a] google.comuni.lunih.govtriazine Derivatives | CDK7, CDK9, CDK12, CDK13 | Oncology | google.com |

| Pyrazolo[1,5-a]pyrimidine Derivatives | CDK7, CDK9, CDK12, CDK13 | Oncology | google.com |

Utilization as a Chiral Synthon in Asymmetric Methodologies

A synthon is a conceptual unit within a molecule that aids in planning its synthesis. A chiral synthon is a building block that is enantiomerically pure and can be used to introduce a specific stereocenter into a target molecule. 2-Ethyl-2-formylbutanenitrile is an achiral molecule as it does not possess a stereocenter.

Based on available scientific literature, there are no documented instances of 2-Ethyl-2-formylbutanenitrile being directly used as a chiral synthon in asymmetric synthesis. The development of asymmetric methodologies, such as enantioselective catalysis, is a significant area of modern organic chemistry, focusing on creating chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. acs.orgresearchgate.net However, specific applications involving 2-Ethyl-2-formylbutanenitrile in this context have not been reported in the searched sources.

Potential in Material Science and Polymer Chemistry Applications

The exploration of 2-Ethyl-2-formylbutanenitrile as a monomer for polymerization or as a functional additive in material science is not present in the current body of public-domain research. The bifunctional nature of the molecule, containing both a nitrile and an aldehyde group, theoretically suggests potential for various chemical transformations that could be relevant to polymer synthesis. For instance, the aldehyde could undergo reactions like aldol (B89426) condensations or serve as a site for the introduction of other functional groups, while the nitrile group is a well-known precursor for amines or carboxylic acids, which are fundamental in polymer chemistry.

However, without specific studies or experimental data, any discussion of its role in material science remains speculative. Research would be required to investigate its reactivity under various polymerization conditions, the properties of any resulting polymers, and its compatibility with other material components. To date, the scientific community has not published findings in these areas.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of 2-Ethyl-2-formylbutanenitrile. Both ¹H and ¹³C NMR are employed to map the chemical environment of each atom within the molecule.

In ¹H NMR, the proton signals would be expected to correspond to the ethyl and formyl groups. The methylene (B1212753) protons of the two ethyl groups would likely appear as complex multiplets due to their diastereotopicity arising from the adjacent chiral center. The methyl protons would present as triplets. The formyl proton would resonate as a singlet at a characteristic downfield chemical shift.

¹³C NMR spectroscopy provides further structural confirmation by identifying all unique carbon atoms. The spectrum would distinctly show signals for the nitrile carbon, the formyl carbonyl carbon, the quaternary carbon, and the carbons of the two ethyl groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be utilized to differentiate between CH, CH₂, and CH₃ groups, further corroborating the assignments made from the ¹H NMR spectrum. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can establish connectivity between protons and carbons, providing definitive structural proof.

Elucidation of Stereochemical Features

2-Ethyl-2-formylbutanenitrile possesses a chiral center at the quaternary carbon. While standard NMR techniques confirm the connectivity, advanced NMR methods in a chiral environment, such as using chiral solvating agents or derivatizing agents, would be necessary to resolve and assign the absolute stereochemistry of the enantiomers. The resulting diastereomeric complexes would exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess (ee).

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and investigating the fragmentation pathways of 2-Ethyl-2-formylbutanenitrile.

Upon ionization, the molecule would generate a molecular ion peak corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound would likely involve the loss of the formyl group (CHO), the nitrile group (CN), and ethyl radicals (C₂H₅). The relative abundance of these fragment ions helps in piecing together the molecular structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion and its fragments with high precision. This accuracy allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. The predicted monoisotopic mass for 2-Ethyl-2-formylbutanenitrile (C₇H₁₁NO) is 125.0841 g/mol . uni.lu HRMS data can confirm this with a high degree of confidence.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 126.09134 | 126.7 |

| [M+Na]⁺ | 148.07328 | 136.0 |

| [M-H]⁻ | 124.07678 | 127.9 |

| [M+NH₄]⁺ | 143.11788 | 147.1 |

| [M+K]⁺ | 164.04722 | 135.6 |

| [M+H-H₂O]⁺ | 108.08132 | 116.3 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of 2-Ethyl-2-formylbutanenitrile from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis and purification of 2-Ethyl-2-formylbutanenitrile. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For a moderately polar compound like 2-Ethyl-2-formylbutanenitrile, reversed-phase HPLC using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable method. The retention time of the compound is a characteristic parameter under specific chromatographic conditions. A single, sharp peak in the chromatogram would indicate a high degree of purity. Chiral HPLC, utilizing a chiral stationary phase, can be employed to separate the enantiomers of 2-Ethyl-2-formylbutanenitrile and determine the enantiomeric excess.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The principle of IR spectroscopy is based on the absorption of infrared radiation by a molecule, which causes molecular vibrations such as stretching and bending of covalent bonds. vscht.cz Different types of bonds and functional groups absorb IR radiation at specific, characteristic frequencies, which are measured in wavenumbers (cm⁻¹). utdallas.edu An IR spectrum, which plots percent transmittance or absorbance against wavenumber, provides a unique "fingerprint" of a molecule, revealing its constituent functional groups. vscht.cz For 2-Ethyl-2-formylbutanenitrile, IR spectroscopy is instrumental in confirming the presence of its key structural features: the nitrile group (-C≡N), the formyl (aldehyde) group (-CHO), and the alkyl framework.

Detailed Research Findings

The analysis of the IR spectrum of 2-Ethyl-2-formylbutanenitrile would be expected to show distinct absorption bands corresponding to its primary functional groups.

Nitrile Group (-C≡N) Vibration: The most characteristic feature for a nitrile is the stretching vibration of the carbon-nitrogen triple bond (-C≡N). Saturated aliphatic nitriles typically exhibit a sharp and strong absorption band in the region of 2260-2240 cm⁻¹. spectroscopyonline.comuc.edu The intensity of this peak is due to the significant change in dipole moment during the stretching vibration of the polar C≡N bond. spectroscopyonline.com Its appearance in this relatively uncongested region of the spectrum makes it a highly reliable diagnostic peak.

Formyl (Aldehyde) Group (-CHO) Vibrations: The aldehyde functional group gives rise to two highly characteristic absorption bands:

Carbonyl (C=O) Stretch: The stretching vibration of the carbonyl double bond in a saturated aliphatic aldehyde produces a very strong and sharp absorption band. utdallas.edu This peak is typically observed in the range of 1740-1720 cm⁻¹. vscht.czuc.edu Its high intensity is a result of the large change in dipole moment associated with the C=O bond stretch, making it one of the most prominent features in the spectrum. jove.com

Aldehydic C-H Stretch: A definitive feature for aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl carbon (O=C-H). This typically appears as a pair of weak to medium intensity bands. utdallas.edu One band is found between 2830-2850 cm⁻¹ and the other between 2720-2750 cm⁻¹. vscht.czuc.edu The band near 2720 cm⁻¹ is particularly diagnostic because it appears at a lower frequency than the C-H stretches of the alkyl groups and is often visible as a distinct shoulder to the right of the main alkyl C-H absorption region. vscht.cz

Alkyl Group (C-H) Vibrations: The ethyl groups and the butanenitrile backbone consist of sp³-hybridized carbon atoms and associated C-H bonds. These give rise to characteristic absorptions:

C-H Stretching: Strong absorption bands are expected in the 3000-2850 cm⁻¹ region. uc.edulibretexts.org These are present in most organic molecules but confirm the aliphatic nature of the compound.

C-H Bending: Bending vibrations for methyl (-CH₃) and methylene (-CH₂) groups appear at lower wavenumbers, typically in the 1470-1370 cm⁻¹ range. uc.edulibretexts.org

The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex patterns of bending vibrations (scissoring, rocking, wagging, and twisting) that are unique to the molecule as a whole. utdallas.edu

Data Table of Characteristic IR Absorptions

The following table summarizes the expected principal infrared absorption bands for 2-Ethyl-2-formylbutanenitrile, which are crucial for its structural characterization.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Peak Intensity | Peak Shape |

| C-H Stretch | Aldehyde (-CHO) | ~2850 and ~2750 | Medium | Sharp |

| C≡N Stretch | Nitrile (-C≡N) | 2260 - 2240 | Medium to Strong | Sharp |

| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 | Strong | Sharp |

| C-H Bend | Alkyl (-CH₂, -CH₃) | 1470 - 1370 | Variable | Sharp |

| C-H Stretch | Alkyl (-CH₂, -CH₃) | 3000 - 2850 | Strong | Broad |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. numberanalytics.comijrpr.com DFT methods calculate the energy of a system based on its electron density, offering a balance between accuracy and computational cost. numberanalytics.com For 2-ethyl-2-formylbutanenitrile, these calculations can reveal critical molecular-level descriptors that govern its behavior.

A primary focus of such calculations is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE_gap) is a key indicator of chemical reactivity; a smaller gap typically suggests higher reactivity. mdpi.com

From these orbital energies, various global reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. researchgate.netscielo.br These include chemical hardness (η), which measures resistance to change in electron distribution, and the electrophilicity index (ω), which quantifies the ability of a species to accept electrons. mdpi.comresearchgate.net Local reactivity descriptors, such as Fukui functions, can also be computed to identify specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. scielo.org.mxresearchgate.net This allows for precise predictions about which parts of the 2-ethyl-2-formylbutanenitrile molecule—such as the nitrogen of the nitrile group, the oxygen of the formyl group, or the quaternary carbon—are the most likely to participate in a chemical reaction.

Table 1: Illustrative Reactivity Descriptors for 2-Ethyl-2-formylbutanenitrile Calculated via DFT This table presents hypothetical data that would be the target of DFT calculations for this molecule.

| Descriptor | Symbol | Hypothetical Value | Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | -7.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 6.4 eV | Chemical reactivity and stability |

| Chemical Hardness | η | 3.2 eV | Resistance to electronic change |

Molecular Dynamics Simulations for Conformational Analysis

2-Ethyl-2-formylbutanenitrile possesses several single bonds around which rotation can occur, leading to various three-dimensional arrangements or conformations. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational space of flexible molecules. mun.caacs.org MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. portlandpress.com

In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of solvent molecules, and its trajectory is calculated over a set period. acs.org This process generates a conformational ensemble, which is a collection of the different shapes the molecule adopts and the frequency with which they occur. mdpi.com By analyzing this ensemble, researchers can identify the most stable, low-energy conformations and understand the energy barriers between them. mun.ca This is crucial because a molecule's conformation can significantly affect its chemical reactivity and biological activity. mun.ca For 2-ethyl-2-formylbutanenitrile, MD simulations would reveal the preferred spatial orientations of the ethyl, formyl, and nitrile groups relative to each other.

Table 2: Hypothetical Low-Energy Conformers of 2-Ethyl-2-formylbutanenitrile from MD Simulations This table illustrates the type of output generated from conformational analysis, showing relative stabilities of different spatial arrangements.

| Conformer ID | Dihedral Angle (C-C-C-N) | Relative Energy (kJ/mol) | Population (%) |

|---|---|---|---|

| 1 | 178° (anti) | 0.0 | 65% |

| 2 | 62° (gauche) | 5.2 | 20% |

Mechanistic Studies Using Computational Approaches

Computational chemistry offers profound insights into the step-by-step pathways of chemical reactions, known as reaction mechanisms. ijrpr.comnumberanalytics.com By mapping the potential energy surface of a reaction, these methods can identify the structures of reactants, products, and any transient intermediates or transition states. numberanalytics.com A transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate.

For a molecule like 2-ethyl-2-formylbutanenitrile, one could computationally study its hydrolysis, reduction, or reactions involving the nitrile or formyl groups. Using methods like DFT, chemists can model the entire reaction pathway, calculating the energies of all species involved. ijrpr.com This allows for the construction of a reaction energy profile, which visualizes the energy changes as the reaction progresses. Such studies can distinguish between different possible mechanisms (e.g., concerted vs. stepwise) and pinpoint the rate-determining step. numberanalytics.comsmu.edu

Table 3: Example of a Calculated Energy Profile for a Hypothetical Reaction This table shows representative data for a computational study of a reaction mechanism, such as the hydrolysis of the nitrile group.

| Species | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Reactants | 2-Ethyl-2-formylbutanenitrile + H2O | 0 |

| Transition State 1 | First energetic barrier | +120 |

| Intermediate | A transient species formed during the reaction | +45 |

| Transition State 2 | Second energetic barrier | +95 |

Prediction of Spectroscopic Parameters

Computational methods, especially DFT, have become highly reliable for predicting the spectroscopic properties of molecules, which can be used to confirm their structure. spectroscopyonline.comrsc.org Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are standard for molecular characterization. DFT calculations can predict the 1H and 13C NMR chemical shifts by calculating the nuclear shielding constants for each atom in the molecule. acs.orgnih.gov

The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). acs.org Comparing these predicted spectra with experimental data is a powerful way to validate a proposed structure. For 2-ethyl-2-formylbutanenitrile, DFT could predict the chemical shifts for its unique carbon and hydrogen atoms, aiding in the interpretation of its NMR spectrum should it be synthesized and analyzed. The accuracy of these predictions depends heavily on the chosen DFT functional and basis set. spectroscopyonline.comrsc.org

Table 4: Illustrative Comparison of Predicted and Hypothetical Experimental 13C NMR Chemical Shifts (ppm) This table demonstrates how computational results are compared with experimental data for structural verification.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C (Nitrile) | 118.5 | 119.2 |

| C (Formyl) | 198.2 | 199.0 |

| C (Quaternary) | 55.6 | 56.1 |

| CH2 (Ethyl) | 28.9 | 29.5 |

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Routes

The construction of a quaternary carbon center bearing two distinct functional groups, such as in 2-Ethyl-2-formylbutanenitrile, is a synthetic challenge. beilstein-journals.org Future research will likely focus on developing efficient and novel synthetic pathways.

One promising approach is the formylation of a precursor nitrile. A general method for synthesizing α-formyl nitriles involves the reaction of a nitrile with ethyl formate (B1220265) in the presence of a strong base like potassium tert-butoxide. nih.gov For 2-Ethyl-2-formylbutanenitrile, this would involve the formylation of 2-ethylbutanenitrile.

Another avenue for synthesis is the direct cyanation of an appropriately substituted aldehyde. organic-chemistry.org Modern methods for converting aldehydes to nitriles often utilize reagents like hydroxylamine (B1172632) hydrochloride, sometimes in the presence of a catalyst or on a solid support like silica (B1680970) gel to drive the reaction. ajgreenchem.comorganic-chemistry.org These methods can be environmentally benign and avoid the use of more toxic cyanide reagents. ajgreenchem.comacs.org The development of catalytic systems for the direct conversion of aldehydes to nitriles is an active area of research, with some methods using deep eutectic solvents or metal catalysts. organic-chemistry.orgresearchgate.net

Below is a table summarizing potential synthetic precursors and reagents for the synthesis of 2-Ethyl-2-formylbutanenitrile.

| Precursor | Reagent(s) | Reaction Type |

| 2-Ethylbutanenitrile | Ethyl formate, Potassium tert-butoxide | Formylation |

| 2,2-Diethyl-3-oxopropanal | Cyanating agent (e.g., TMSCN) | Cyanation |

| 2,2-Diethylmalonaldehydic acid | Source of nitrogen (e.g., NH₂OH·HCl) | Dehydrative cyanation |

Exploration of Undiscovered Reaction Pathways and Transformations

The dual functionality of 2-Ethyl-2-formylbutanenitrile opens the door to a multitude of potential chemical transformations, many of which remain unexplored. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. The nitrile group is also highly versatile and can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic compounds. ajgreenchem.com

The simultaneous presence of both functional groups allows for intramolecular reactions, potentially leading to the formation of novel cyclic structures. For instance, under reductive amination conditions, the formyl group could be converted to an amine which could then interact with the nitrile group. The steric hindrance around the quaternary carbon may also lead to unusual reactivity and selectivity in these transformations.

Future research could systematically explore the reactivity of each functional group in the presence of the other, as well as tandem reactions that engage both moieties. This could lead to the discovery of new reaction pathways and the synthesis of complex molecular architectures from a relatively simple starting material. A study on β-formylnitriles has shown their participation in hydration/transfer hydrogenation cascade reactions, indicating the potential for such tandem processes. uniovi.es

Broader Applications in Interdisciplinary Chemical Research

The unique structure of 2-Ethyl-2-formylbutanenitrile makes it a valuable building block for interdisciplinary chemical research. iupac.org The nitrile group is a well-known pharmacophore and can act as a bioisostere for other functional groups in drug design. sioc-journal.cn The presence of both a nitrile and a formyl group allows for orthogonal functionalization, making it a versatile scaffold for the synthesis of libraries of compounds for biological screening.

In materials science, the ability to form polymers is a key consideration. The functional groups of 2-Ethyl-2-formylbutanenitrile could be modified to create bifunctional monomers for polymerization reactions. mdpi.com For example, reduction of the nitrile to an amine and the aldehyde to an alcohol would yield an amino-alcohol that could be used in the synthesis of polyamides or polyesters. The incorporation of the sterically hindered quaternary center could impart unique physical properties to the resulting polymers.

Furthermore, functionalized nitriles have applications in the synthesis of natural products and their analogs, as well as in the development of new catalytic systems. researchgate.netniist.res.in The exploration of this compound in these and other areas of chemical research could lead to new discoveries and applications.

Integration with Automated and Continuous Flow Synthesis Platforms

Modern chemical synthesis is increasingly moving towards automated and continuous flow platforms to improve efficiency, safety, and scalability. warwick.ac.ukfrontiersin.orgresearchgate.net The synthesis of fine chemicals, which has traditionally relied on batch reactors, can benefit significantly from these technologies. warwick.ac.uklonza.com Continuous flow systems offer advantages such as enhanced heat and mass transfer, which can lead to higher yields and purer products. frontiersin.orgresearchgate.net

The synthesis of 2-Ethyl-2-formylbutanenitrile and its derivatives is well-suited for adaptation to these modern platforms. Automated synthesis systems, which use pre-filled reagent cartridges and robotic handling, could be employed to rapidly explore reaction conditions and synthesize libraries of derivatives. sigmaaldrich.com Continuous flow reactors would allow for the safe and efficient production of this compound on a larger scale, with precise control over reaction parameters. researchgate.net The integration of these technologies would accelerate the research and development process and facilitate the transition from laboratory-scale synthesis to industrial production. frontiersin.org

Advancements in Sustainable Synthesis and Catalytic Strategies

The principles of green chemistry are becoming increasingly important in chemical synthesis, with a focus on developing more sustainable and environmentally friendly processes. rsc.org Future research on 2-Ethyl-2-formylbutanenitrile will undoubtedly be guided by these principles. This includes the development of catalytic strategies that minimize waste and avoid the use of toxic reagents.

For the synthesis of the nitrile functionality, cyanide-free methods are highly desirable. organic-chemistry.org Research into catalytic systems that use benign nitrogen sources like ammonia (B1221849) or hydroxylamine is a key area of focus. ajgreenchem.comresearchgate.net Similarly, for formylation reactions, the use of catalytic methods and greener formylating agents is being actively explored. researchgate.net The use of bifunctional catalysts, which can promote multiple reaction steps in a single pot, is another promising strategy for improving the sustainability of the synthesis. mst.edursc.org

The table below highlights some potential sustainable approaches for the synthesis and transformation of 2-Ethyl-2-formylbutanenitrile.

| Transformation | Sustainable Approach | Potential Benefit |

| Cyanation | Catalytic conversion of aldehyde with a non-toxic nitrogen source. ajgreenchem.comresearchgate.net | Avoids use of hazardous cyanide reagents. |

| Formylation | Catalytic formylation using a green C1 source like methanol (B129727). researchgate.net | Reduces reliance on stoichiometric, hazardous reagents. |

| Derivatization | One-pot tandem reactions using bifunctional catalysts. mst.edursc.org | Increases atom economy and reduces waste. |

| Manufacturing | Continuous flow synthesis. warwick.ac.ukfrontiersin.orgresearchgate.net | Improved safety, efficiency, and scalability. |

By embracing these advancements in sustainable synthesis and catalysis, the future development and application of 2-Ethyl-2-formylbutanenitrile can be achieved in an environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.